molecular formula C12H13NS B13215258 N-[1-(thiophen-2-yl)ethyl]aniline

N-[1-(thiophen-2-yl)ethyl]aniline

Cat. No.: B13215258
M. Wt: 203.31 g/mol
InChI Key: WSUYRGFKMOUUEQ-UHFFFAOYSA-N
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Description

N-[1-(thiophen-2-yl)ethyl]aniline is an organic compound that features a thiophene ring and an aniline moiety Thiophene is a five-membered aromatic ring containing sulfur, and aniline is an aromatic amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(thiophen-2-yl)ethyl]aniline typically involves the reaction of thiophene-2-carbaldehyde with aniline in the presence of a reducing agent. One common method is the reductive amination process, where the aldehyde group of thiophene-2-carbaldehyde reacts with aniline to form an imine intermediate, which is then reduced to the desired amine product using a reducing agent such as sodium borohydride.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.

Chemical Reactions Analysis

Types of Reactions

N-[1-(thiophen-2-yl)ethyl]aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.

    Substitution: Electrophilic aromatic substitution reactions can occur on the thiophene ring or the aniline moiety.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenating agents like bromine or chlorinating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-[1-(thiophen-2-yl)ethyl]aniline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It can be used in the production of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of N-[1-(thiophen-2-yl)ethyl]aniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiophene ring can participate in π-π interactions, while the aniline moiety can form hydrogen bonds with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carbaldehyde: A precursor in the synthesis of N-[1-(thiophen-2-yl)ethyl]aniline.

    Aniline: The aromatic amine component of the compound.

    Thiophene: The core structure of the compound.

Uniqueness

This compound is unique due to the combination of the thiophene ring and aniline moiety, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C12H13NS

Molecular Weight

203.31 g/mol

IUPAC Name

N-(1-thiophen-2-ylethyl)aniline

InChI

InChI=1S/C12H13NS/c1-10(12-8-5-9-14-12)13-11-6-3-2-4-7-11/h2-10,13H,1H3

InChI Key

WSUYRGFKMOUUEQ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CS1)NC2=CC=CC=C2

Origin of Product

United States

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